Cas no 118247-77-1 ((R)-3-(Cbz-amino)-5-methylhexanoic Acid)

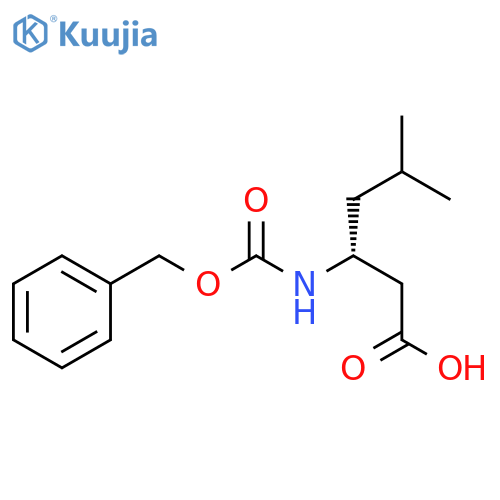

118247-77-1 structure

商品名:(R)-3-(Cbz-amino)-5-methylhexanoic Acid

CAS番号:118247-77-1

MF:C15H21NO4

メガワット:279.33154463768

MDL:MFCD06223035

CID:2894193

PubChem ID:14444029

(R)-3-(Cbz-amino)-5-methylhexanoic Acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-(benzyloxycarbonylaMino)-5-Methylhexanoic acid

- (R)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID

- Hexanoic acid, 5-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (R)- (9CI)

- (R)-3-(Cbz-amino)-5-methylhexanoic Acid

-

- MDL: MFCD06223035

- インチ: 1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1

- InChIKey: NXDHEHGNNDPBNL-CYBMUJFWSA-N

- ほほえんだ: C(O)(=O)C[C@H](NC(OCC1=CC=CC=C1)=O)CC(C)C

じっけんとくせい

- 色と性状: White to Yellow Solid

(R)-3-(Cbz-amino)-5-methylhexanoic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(R)-3-(Cbz-amino)-5-methylhexanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C228008-50mg |

(R)-3-(Cbz-amino)-5-methylhexanoic Acid |

118247-77-1 | 50mg |

$ 160.00 | 2022-04-01 | ||

| Enamine | EN300-816824-5.0g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-5-methylhexanoic acid |

118247-77-1 | 95% | 5.0g |

$1572.0 | 2024-05-21 | |

| Enamine | EN300-816824-0.05g |

(3R)-3-{[(benzyloxy)carbonyl]amino}-5-methylhexanoic acid |

118247-77-1 | 95% | 0.05g |

$455.0 | 2024-05-21 | |

| Fluorochem | 301599-250mg |

(R)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID |

118247-77-1 | 97.0% | 250mg |

£303.00 | 2023-04-24 | |

| AstaTech | 52019-0.25/G |

(R)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID |

118247-77-1 | 97% | 0.25g |

$198 | 2023-09-17 | |

| Ambeed | A628934-1g |

(R)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid |

118247-77-1 | 97% | 1g |

$457.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243593-250mg |

(R)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoicacid |

118247-77-1 | 97% | 250mg |

¥1852.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243593-1g |

(R)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoicacid |

118247-77-1 | 97% | 1g |

¥4633.00 | 2024-08-09 | |

| abcr | AB306498-1 g |

(R)-3-(Cbz-amino)-5-methylhexanoic acid, 97%; . |

118247-77-1 | 97% | 1 g |

€837.90 | 2023-07-19 | |

| TRC | C228008-10mg |

(R)-3-(Cbz-amino)-5-methylhexanoic Acid |

118247-77-1 | 10mg |

$ 50.00 | 2022-04-01 |

(R)-3-(Cbz-amino)-5-methylhexanoic Acid 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

118247-77-1 ((R)-3-(Cbz-amino)-5-methylhexanoic Acid) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:118247-77-1)(R)-3-(Cbz-amino)-5-methylhexanoic Acid

清らかである:99%

はかる:1g

価格 ($):411.0